What are the chemical properties of N-Methyl-β-alanine-d3?
What are the chemical properties of N-Methyl-β-alanine-d3?
An In-Depth Technical Guide to the Chemical Properties and Applications of N-Methyl-β-alanine-d3
Introduction: Beyond the Proteome
In the landscape of modern chemical biology and drug development, precision and accuracy are paramount. While the twenty proteinogenic amino acids form the bedrock of biochemistry, their modified and isotopically labeled counterparts provide the nuanced tools required to dissect complex biological systems. N-Methyl-β-alanine-d3 is one such tool—a stable isotope-labeled (SIL) analog of the naturally occurring beta-amino acid.
The strategic replacement of the three protons on the N-methyl group with deuterium (³H or d) imparts a +3 Dalton mass shift without significantly altering the molecule's size, shape, or fundamental chemical reactivity. This seemingly subtle modification is, in fact, its most powerful feature. It transforms the molecule into an ideal internal standard for quantitative mass spectrometry and a sophisticated probe for metabolic pathway analysis. This guide provides an in-depth exploration of the chemical properties, spectroscopic profile, and core applications of N-Methyl-β-alanine-d3, designed for researchers and scientists who require a robust understanding of this versatile chemical tool.
Part 1: Core Physicochemical Characteristics
The foundational properties of a molecule dictate its behavior in both chemical and biological environments. N-Methyl-β-alanine-d3 exists as a white crystalline solid at room temperature, and its structure as a zwitterionic amino acid governs its solubility and reactivity.[1][2][3]
| Property | Value | Source(s) |
| IUPAC Name | 3-(methyl-d3-amino)propanoic acid | - |
| Synonyms | N-Methyl-β-aminopropionic Acid-d3 | [4][5] |
| CAS Number | 1216493-51-4 | [4][5] |
| Molecular Formula | C₄H₆D₃NO₂ | [4][5][6] |
| Molecular Weight | 106.14 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 149 °C (for non-deuterated analog) | |
| pKa (Carboxyl) | ~3.55 (estimated from β-alanine) | [7] |
| pKa (Amino) | ~10.24 (estimated from β-alanine) | [7] |
Solubility Profile
As a zwitterionic amino acid, the solubility of N-Methyl-β-alanine-d3 is dominated by its polar carboxylate and ammonium groups. This profile is critical for its application in aqueous biological matrices and for selecting appropriate solvents during experimental workflows.
| Solvent | Solubility | Rationale & Source(s) |
| Water | Highly Soluble | The polar nature of water forms strong hydrogen bonds with the amino and carboxyl groups.[8] |
| Methanol, Ethanol | Soluble | Polar protic solvents can solvate the charged functional groups, though solubility may be less than in water.[9] |
| Acetonitrile | Sparingly Soluble | A polar aprotic solvent, less effective at solvating the zwitterionic form compared to protic solvents. |
| Dichloromethane | Insoluble | A non-polar solvent unable to form favorable interactions with the charged groups.[8] |
| Diethyl Ether, Hexanes | Insoluble | Non-polar solvents are incompatible with the polar, charged nature of the molecule.[7] |
Part 2: Spectroscopic Profile
The utility of N-Methyl-β-alanine-d3 is fundamentally linked to its distinct spectroscopic signature, which differentiates it from its endogenous, non-labeled counterpart.
Mass Spectrometry (MS)
In mass spectrometry, N-Methyl-β-alanine-d3 is primarily used to quantify N-Methyl-β-alanine. The key principle is its predictable mass shift.
-
Molecular Ion: The deuterated compound will exhibit a molecular ion [M+H]⁺ at m/z 107.1, which is precisely 3 Daltons higher than the non-deuterated analog's [M+H]⁺ at m/z 104.1.
-
Fragmentation: The fragmentation pattern in tandem MS (MS/MS) is crucial for specific detection. While the exact fragmentation depends on the ionization method and collision energy, key fragments of the non-deuterated analog can be predicted from its structure. For instance, a common fragmentation pathway for amino acids is the loss of the carboxyl group (as CO₂ or H₂O + CO). The most informative fragmentation for N-Methyl-β-alanine involves the amine portion. The deuterated methyl group will remain on its fragment, allowing for the selection of a specific, mass-shifted fragment ion for quantification, ensuring no crosstalk with the analyte.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural confirmation and assesses isotopic purity. The most telling feature in the ¹H NMR spectrum of N-Methyl-β-alanine-d3 is what is absent.
-
¹H NMR: The sharp singlet corresponding to the N-methyl protons, typically observed around δ 2.71 ppm (in D₂O) for the non-deuterated analog, will be absent in the spectrum of the d3-labeled compound.[11] The protons on the β- and α-carbons will remain, appearing as multiplets.
-
¹³C NMR: The carbon of the methyl group will show a multiplet pattern due to coupling with deuterium (a spin-1 nucleus), and its resonance will be shifted slightly upfield compared to the non-deuterated version.
-
²H (Deuterium) NMR: A single resonance will be present, confirming the location of the isotopic label.
Part 3: Core Applications & Methodologies
The unique properties of N-Methyl-β-alanine-d3 make it an indispensable tool in two major research areas: quantitative bioanalysis and metabolic research.
Gold Standard for Quantification: Stable Isotope Dilution Analysis (SIDA)
Expertise & Causality: The most significant source of error in quantitative LC-MS is variability during sample preparation and matrix effects during ionization.[12] A stable isotope-labeled internal standard (SIL-IS) is the gold standard because it has nearly identical chemical and physical properties to the analyte.[13] It co-elutes chromatographically and experiences the same extraction inefficiencies and ionization suppression or enhancement. By adding a known amount of N-Methyl-β-alanine-d3 at the very beginning of sample processing, the ratio of the analyte's MS signal to the SIL-IS's MS signal is used for quantification. This ratio remains constant even if absolute signal intensities fluctuate, providing highly accurate and precise results.[12][14]
Experimental Protocol: Quantification of N-Methyl-β-alanine in Plasma using SIDA LC-MS/MS
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of N-Methyl-β-alanine (analyte) and N-Methyl-β-alanine-d3 (Internal Standard, IS) in water.
-
Create a calibration curve by serially diluting the analyte stock solution in a relevant blank matrix (e.g., charcoal-stripped plasma) to achieve concentrations from 1 ng/mL to 1000 ng/mL.
-
-
Sample Preparation:
-
To 100 µL of each calibrator, quality control (QC) sample, and unknown plasma sample, add 10 µL of the IS working solution (e.g., at 100 ng/mL).
-
Rationale: The IS must be added first to account for variability in all subsequent steps.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Rationale: Acetonitrile efficiently precipitates proteins, releasing small molecules like our analyte into the supernatant. The acid ensures the analyte is protonated for positive mode ESI.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is ideal for retaining this polar analyte.[2]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at high %B, then ramp down to elute the analyte.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Methyl-β-alanine: Q1 m/z 104.1 → Q3 m/z [specific fragment]
-
N-Methyl-β-alanine-d3 (IS): Q1 m/z 107.1 → Q3 m/z [corresponding d3-fragment]
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibrators.
-
Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.
-
Diagram: SIDA Workflow
Caption: Deuteration slows N-demethylation, altering metabolic fate.
Part 4: Safety, Handling, and Storage
While N-Methyl-β-alanine-d3 is a specialized research chemical, safe laboratory practice dictates that it should be handled with care, assuming properties similar to its non-deuterated analog.
GHS Hazard Information (for N-Methyl-β-alanine):
| Hazard Class | Code | Statement | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [10] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [10] |
Handling & Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of the powder. [1]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend storage under an inert atmosphere as the non-deuterated analog can be air-sensitive. [2]
Conclusion
N-Methyl-β-alanine-d3 is a powerful and precise tool for the modern researcher. Its chemical properties are largely identical to its endogenous counterpart, yet the strategic incorporation of deuterium creates a distinct mass signature and a metabolically robust N-methyl group. This makes it the unequivocal choice for an internal standard in quantitative mass spectrometry, enabling the highest degree of accuracy and precision through stable isotope dilution analysis. Furthermore, its attenuated rate of N-demethylation due to the kinetic isotope effect provides a sophisticated method for investigating metabolic pathways and modulating pharmacokinetic properties. A thorough understanding of its physicochemical and spectroscopic characteristics, as detailed in this guide, is the key to unlocking its full potential in advancing analytical chemistry, drug discovery, and metabolic research.
References
-
Moura, S., et al. (2009). 1H NMR determination of β-N-methylamino-l-alanine (l-BMAA) in environmental and biological samples. Toxicon, 53(5), 578-583. Available at: [Link]
-
Li, D., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 2287-2296. Available at: [Link]
-
University of York. (n.d.). NMR Spectroscopy: Chemical shifts. Centre for Industry Education Collaboration. Available at: [Link]
-
Li, D., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 2287-2296. Available at: [Link]
-
Li, D., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Dovepress, 10, 2287-2296. Available at: [Link]
-
Li, D., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 2287-2296. Available at: [Link]
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). Available at: [Link]
-
Chemsrc. (2025). N-methyl-β-alanine sodium salt. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75891, N-methyl-beta-alanine. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). β-Alanine. Available at: [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
-
Glover, W. B., et al. (2015). A new method for analysis of underivatized free β-methylamino-alanine: Validation and method comparison. Journal of Chromatography B, 997, 1-8. Available at: [Link]
-
Solubility of Things. (n.d.). Beta-alanine. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Pal, A., & Lahiri, S. C. (2000). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 214(1), 11-24. Available at: [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]
-
Star Republic. (n.d.). pKa values of amino acids. Guide for Biologists. Available at: [Link]
-
Gunda, S., et al. (2025). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. Journal of Proteome Research. Available at: [Link]
-
Oreate AI Blog. (2026). Understanding the pKa Values of Alanine: A Deep Dive Into Its Chemistry. Available at: [Link]
-
Malachová, A., et al. (2019). First Synthesis of (−)-Altenuene-D3 Suitable as Internal Standard for Isotope Dilution Mass Spectrometry. Molecules, 24(24), 4563. Available at: [Link]
-
Malachová, A., et al. (2019). First Synthesis of (−)-Altenuene-D3 Suitable as Internal Standard for Isotope Dilution Mass Spectrometry. ResearchGate. Available at: [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Alanine - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
